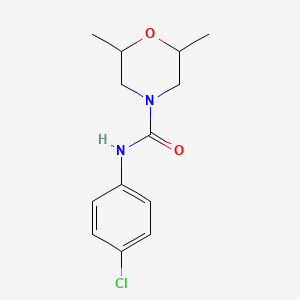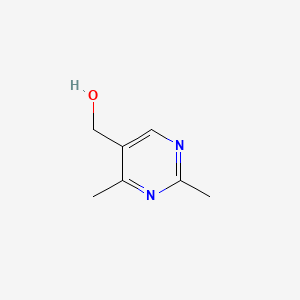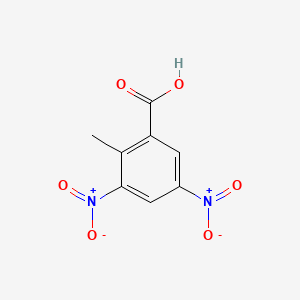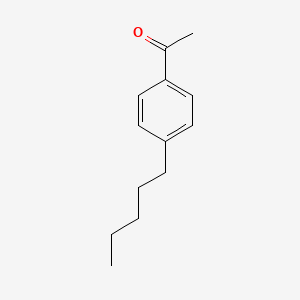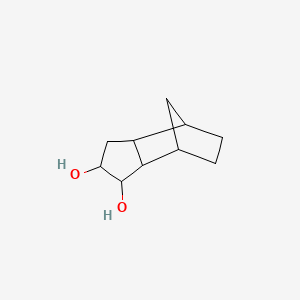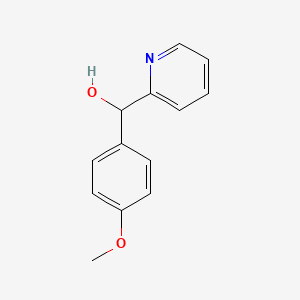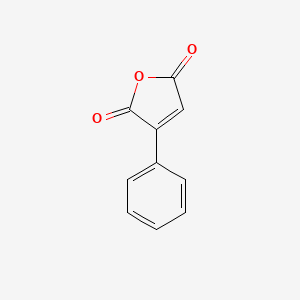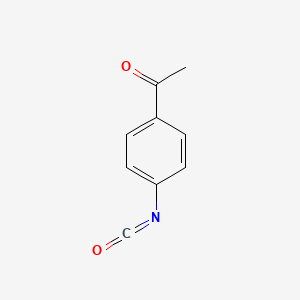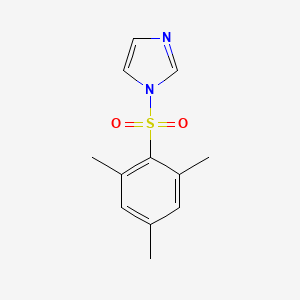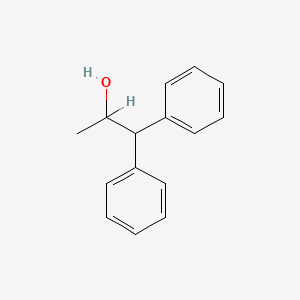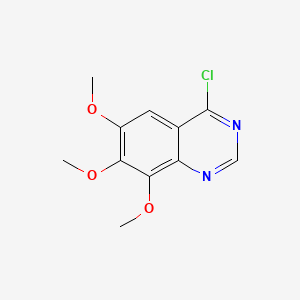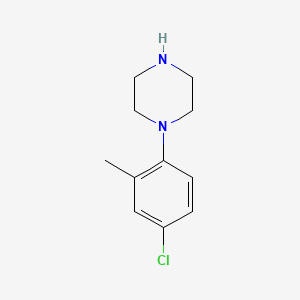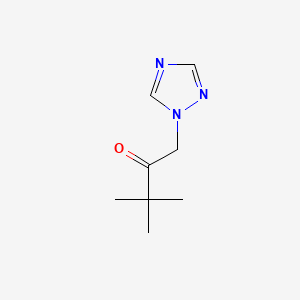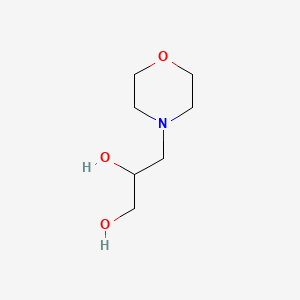
3-Morpholino-1,2-propanediol
Vue d'ensemble
Description
3-Morpholino-1,2-propanediol, also known as 3-(4-Morpholinyl)-1,2-propanediol or 3-Morpholin-4-ylpropane-1,2-diol, is a technical grade compound with the empirical formula C7H15NO3 . It has a molecular weight of 161.20 .
Molecular Structure Analysis
The molecular structure of 3-Morpholino-1,2-propanediol consists of a morpholine ring attached to a propane-1,2-diol group . The morpholine ring provides the compound with its unique properties, including its reactivity and solubility .Physical And Chemical Properties Analysis
3-Morpholino-1,2-propanediol has a density of 1.2±0.1 g/cm3, a boiling point of 290.0±0.0 °C at 760 mmHg, and a flash point of 136.9±24.8 °C . It has a refractive index of 1.500 and a molar volume of 138.0±3.0 cm3 .Applications De Recherche Scientifique
Catalysis in Organic Reactions
3-Morpholino-1,2-propanediol derivatives have been utilized in catalyzing organic reactions. For instance, novel N-methyl morpholine (Nmm) based ionic liquids with 1,2-propanediol group have been synthesized for Knoevenagel condensation. These catalysts allow various aldehydes or aliphatic ketones to react with a range of activated methylene compounds, demonstrating potential in large-scale synthesis due to their recyclability and applicability in water (Xu et al., 2017).
Pharmaceutical Intermediate
3-Morpholino-1,2-propanediol compounds have been used as intermediates in pharmaceuticals. A notable example is the synthesis of specific isomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of glucocerebroside synthetase, suggesting its relevance in the development of specific therapeutic agents (Inokuchi & Radin, 1987).
Material Science
In material science, modifications of substances like kaolinite with propanediols, including 1,2-propanediol, have been explored. Such modifications have potential applications in specific adsorption and regioselective reactions, offering avenues for new material development (Itagaki & Kuroda, 2003).
Biotechnological Production
3-Morpholino-1,2-propanediol derivatives are used in biotechnological applications, such as in the production of 1,3-propanediol from glycerol. Genetic engineering of strains for the biosynthesis of 1,3-propanediol demonstrates the compound's utility in producing monomers for commercial products like cosmetics, foods, and medicines (Yang et al., 2018).
Downstream Processing in Bioproduction
The compound's role in the downstream processing of biologically produced diols like 1,3-propanediol has been studied, addressing challenges in separation technologies to improve yield, purity, and energy consumption (Xiu & Zeng, 2008).
Chemical Analysis and Detection
3-Morpholino-1,2-propanediol derivatives have also been used in the development of analytical methods for chemical analysis, such as in the high-performance liquid chromatographic analysis of chiral nonaromatic alcohols (Toussaint et al., 2000).
Metabolic Engineering
Metabolic engineering research has employed 3-Morpholino-1,2-propanediol derivatives to develop pathways in organisms like Escherichia coli for the production of chemicals like 1,3-propanediol from glucose, underlining its significance in sustainable chemical production (Liang et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
3-morpholin-4-ylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c9-6-7(10)5-8-1-3-11-4-2-8/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNUEHCOOXOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982795 | |
| Record name | 3-(Morpholin-4-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholino-1,2-propanediol | |
CAS RN |
6425-32-7 | |
| Record name | 3-Morpholino-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinopropane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Morpholin-4-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-morpholinopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

